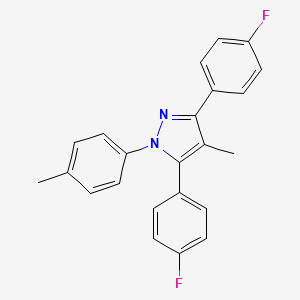![molecular formula C14H15N5O4 B10923811 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B10923811.png)
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is a complex organic compound that features a combination of hydrazide, pyrazole, and nitro functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE typically involves the condensation of 4-hydroxyacetophenone with 4-nitro-1H-pyrazole-1-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyacetophenone derivatives.
Reduction: Formation of 4-amino-1H-pyrazole derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
N’~1~-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive functional groups.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- (E)-N-(1-(2-HYDROXYPHENYL)ETHYLIDENE)-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C14H15N5O4 |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H15N5O4/c1-10(11-2-4-13(20)5-3-11)16-17-14(21)6-7-18-9-12(8-15-18)19(22)23/h2-5,8-9,20H,6-7H2,1H3,(H,17,21)/b16-10+ |
InChI Key |
KRDIJDYRJCESNC-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C=C(C=N1)[N+](=O)[O-])/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=NNC(=O)CCN1C=C(C=N1)[N+](=O)[O-])C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10923748.png)
![1,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10923749.png)

![N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923767.png)
![1-butyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923777.png)
![Isopropyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B10923785.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10923796.png)
![4-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B10923800.png)
![N-(5-chloro-2-cyanophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923805.png)
![N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923806.png)
![(2Z)-3-cyclopropyl-2-{[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one](/img/structure/B10923807.png)
![1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine](/img/structure/B10923818.png)

